molecular formula C26H22N4O5 B2839797 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione CAS No. 1206985-36-5

7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2839797
CAS No.: 1206985-36-5
M. Wt: 470.485
InChI Key: RJGCUHPYNQRWOZ-UHFFFAOYSA-N
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Description

7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a quinazoline core, substituted with a phenethyl group and an oxadiazole ring, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe oxadiazole ring can be formed via a cyclization reaction involving hydrazides and carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process and reduce production costs. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, potentially enhancing the compound’s biological activity .

Scientific Research Applications

7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies and drug discovery.

    Medicine: The compound has potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing various cellular pathways. This interaction is often mediated by the compound’s ability to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives, such as:

  • 4-anilinoquinazolines
  • 2-phenylquinazolines
  • 6,7-dimethoxyquinazolines

Uniqueness

What sets 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione apart from these similar compounds is the presence of the oxadiazole ring and the specific substitution pattern on the quinazoline core. These structural features confer unique chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

1206985-36-5

Molecular Formula

C26H22N4O5

Molecular Weight

470.485

IUPAC Name

7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O5/c1-33-19-12-18(13-20(15-19)34-2)23-28-24(35-29-23)17-8-9-21-22(14-17)27-26(32)30(25(21)31)11-10-16-6-4-3-5-7-16/h3-9,12-15H,10-11H2,1-2H3,(H,27,32)

InChI Key

RJGCUHPYNQRWOZ-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5)OC

solubility

not available

Origin of Product

United States

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